molecular formula C10H8BrN B1323582 2-Bromo-3-(2-cyanophenyl)-1-propene CAS No. 731772-25-1

2-Bromo-3-(2-cyanophenyl)-1-propene

Cat. No. B1323582
M. Wt: 222.08 g/mol
InChI Key: KDHATUAMZYUBKZ-UHFFFAOYSA-N
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Description

2-Bromo-3-(2-cyanophenyl)-1-propene, also known as 2-bromo-3-cyanophenylpropene (BCP), is a brominated aromatic compound with a wide range of applications in the fields of science and technology. BCP is an important synthetic intermediate for the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers. It has been used in the synthesis of a variety of organic compounds, including dyes, polymers, and pharmaceuticals. BCP is also used as a catalyst in the synthesis of polymers and in the production of pharmaceuticals.

Scientific Research Applications

Catalytic Protodeboronation of Pinacol Boronic Esters

  • Application Summary: Pinacol boronic esters are highly valuable building blocks in organic synthesis. This research focuses on the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
  • Methods of Application: The study involves the use of a radical approach for the protodeboronation of alkyl boronic esters .
  • Results: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Suzuki–Miyaura Coupling

  • Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
  • Methods of Application: The study outlines the methods to prepare each reagent, followed by example applications in SM coupling .
  • Results: The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Preparation of ABT-963

  • Application Summary: ABT-963 is a potent and selective COX-2 inhibitor. The preparation of ABT-963 involves the use of boronic esters in a coupling process .
  • Methods of Application: The study outlines the methods to prepare each reagent, followed by example applications in the coupling process .
  • Results: The preparation of ABT-963 was successfully achieved on a multi-kilogram scale .

Total Synthesis of δ-®-coniceine and Indolizidine 209B

  • Application Summary: The total synthesis of δ-®-coniceine and indolizidine 209B involves the use of boronic esters .
  • Methods of Application: The study outlines the methods to prepare each reagent, followed by example applications in the synthesis process .
  • Results: The total synthesis of δ-®-coniceine and indolizidine 209B was successfully achieved .

Synthesis of 2-Bromo-3-chlorobut-2-ene

  • Application Summary: 2-Bromo-3-chlorobut-2-ene is a compound that can be synthesized from 2-Bromo-2-butene .
  • Methods of Application: The specific methods of synthesis are not detailed in the source, but it would typically involve a halogenation reaction .
  • Results: The successful synthesis of 2-Bromo-3-chlorobut-2-ene can be used in further chemical reactions .

Synthesis of 4-Bromo-2-hydroxybenzaldehyde

  • Application Summary: 4-Bromo-2-hydroxybenzaldehyde is a compound that can be synthesized and has various applications in chemical reactions .
  • Methods of Application: The specific methods of synthesis are not detailed in the source, but it would typically involve a bromination reaction .
  • Results: The successful synthesis of 4-Bromo-2-hydroxybenzaldehyde can be used in further chemical reactions .

properties

IUPAC Name

2-(2-bromoprop-2-enyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-8(11)6-9-4-2-3-5-10(9)7-12/h2-5H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHATUAMZYUBKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=CC=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641131
Record name 2-(2-Bromoprop-2-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(2-cyanophenyl)-1-propene

CAS RN

731772-25-1
Record name 2-(2-Bromo-2-propen-1-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731772-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromoprop-2-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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